2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline
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Overview
Description
The compound “2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline” is a complex organic molecule that contains several functional groups and rings . It has a molecular formula of C22H16Cl2N4S2 and a molecular weight of 471.42.
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-b]quinoline moiety, a 1,2,4-triazole ring, and a dichlorobenzyl group. These structural features could influence its physical and chemical properties, as well as its potential biological activity.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfanyl group could potentially undergo oxidation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzyl group could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Synthesis and Biological Activities
- Thieno[2,3-b]quinoline derivatives have been synthesized, showing potential in the field of medicinal chemistry. One study detailed the synthesis of various derivatives with inhibitory activity against Saccharomyces Cerevisiae, highlighting their potential as antifungal agents (El-Gaby et al., 2006).
Reactivity with Aldehydes
- Research on 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol, a related compound, explored its reactivity with aldehydes. This study provides insights into the chemical behavior of similar triazole-thienoquinoline compounds (Zozulynets et al., 2021).
Novel Heterocyclic Structures
- The creation of novel heterocyclic structures using thienoquinoline as a base compound has been reported. These studies contribute to the understanding of the structural versatility and potential applications of thienoquinoline derivatives in various fields (Mekheimer et al., 2005).
Enzymatic Activity Enhancement
- Thienoquinolinones, closely related to the queried compound, have been shown to significantly enhance the activity of enzymes like α-amylase. This finding points to potential applications in biochemical and pharmaceutical research (Abass, 2007).
Triazole-Thienoquinoline Derivatives
- The synthesis of biologically important quinoline incorporated triazole derivatives has been explored. These compounds have demonstrated significant antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (D'Souza et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4S2/c1-2-28-20(26-27-22(28)29-12-13-7-8-16(23)17(24)9-13)19-11-15-10-14-5-3-4-6-18(14)25-21(15)30-19/h3-11H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIBYBDZQXSJKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC4=CC5=CC=CC=C5N=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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